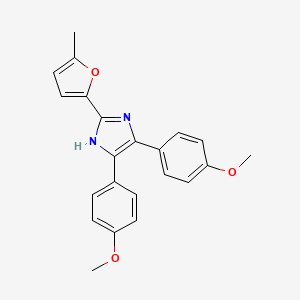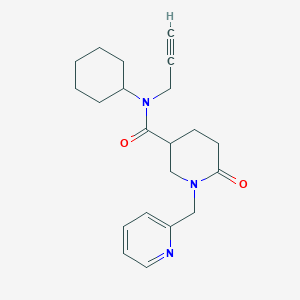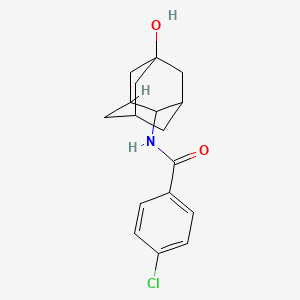![molecular formula C15H23NO2 B3854406 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854406.png)
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine
Descripción general
Descripción
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine, also known as MPPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This compound has been of great interest in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine acts as a selective antagonist of the mGluR5 receptor, which is a key modulator of glutamate signaling in the brain. By blocking the activity of this receptor, 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine can alter the balance of excitatory and inhibitory neurotransmission, leading to therapeutic effects in various disorders.
Biochemical and Physiological Effects
In addition to its effects on glutamate signaling, 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine has been shown to modulate other neurotransmitter systems, including dopamine and serotonin. These effects may contribute to its therapeutic potential in various disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine has several advantages for use in laboratory experiments, including its selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, its limited solubility and potential for off-target effects should be taken into consideration.
Direcciones Futuras
May include the development of more selective and potent mGluR5 antagonists, as well as the investigation of 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine's effects on other neurotransmitter systems. Additionally, clinical trials are needed to determine the safety and efficacy of 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine in humans.
Aplicaciones Científicas De Investigación
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. In these studies, 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine has been shown to modulate glutamate signaling and improve behavioral outcomes.
Propiedades
IUPAC Name |
1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14-4-6-15(7-5-14)18-13-12-17-11-10-16-8-2-3-9-16/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUBPSPOFVTVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5466763 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-adamantylamino)-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol](/img/structure/B3854337.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
![2-(4-methylphenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3854351.png)
![2-methoxy-3-nitro-4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B3854357.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)


![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)
![4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B3854389.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)
![N-{2-[2-(8-hydroxy-5,7-dimethyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3854410.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)